

Structure-activity relationship of 4-**iodo-6-methoxypyrimidine** analogs

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Compound of Interest

Compound Name: **4-*iodo-6-methoxypyrimidine***

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A Comparative Guide to the Structure-Activity Relationship of **4-*iodo-6-methoxypyrimidine*** Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted structure-activity relationship (SAR) of **4-*iodo-6-methoxypyrimidine*** analogs, a scaffold with significant potential in the development of novel kinase inhibitors. While direct and comprehensive experimental data on the SAR of this specific scaffold is limited in the public domain, this document synthesizes findings from structurally related pyrimidine-based kinase inhibitors to offer a predictive comparison and a strategic guide for future research and development. The pyrimidine core is a well-established and privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.^{[1][2]} The **4-*iodo-6-methoxypyrimidine*** scaffold presents a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.

Predicted Structure-Activity Relationship (SAR) Analysis

The following table summarizes the predicted SAR for a series of **4-*iodo-6-methoxypyrimidine*** analogs. These predictions are based on established trends observed in related pyrimidine kinase inhibitors, particularly concerning substitutions at the C4 position, which is crucial for interacting with the kinase hinge region. The primary endpoint for this

predictive comparison is the half-maximal inhibitory concentration (IC₅₀) against a representative kinase, such as Aurora Kinase A, a common target for pyrimidine-based inhibitors.[\[1\]](#)

Compound ID	R Group (Substitution at C4)	Predicted IC50 (nM) vs. Aurora Kinase A	Rationale for Predicted Activity
1	-NH-(3-ethynylphenyl)	< 10	The small, rigid ethynyl group can probe a hydrophobic pocket, while the aniline nitrogen forms a key hydrogen bond with the kinase hinge.
2	-NH-(3-chloro-4-fluorophenyl)	10 - 50	Halogen substitutions on the aniline ring are known to enhance binding affinity through favorable interactions in the ATP binding site. ^[1]
3	-NH-(4-morpholinophenyl)	50 - 100	The morpholino group is a common solubilizing moiety that can also form additional hydrogen bonds, though it may add steric bulk.
4	-NH-(1H-indazol-6-yl)	< 20	The indazole ring system can form additional hydrogen bonds and pi-stacking interactions, often leading to high potency.
5	-O-(3-chlorophenyl)	> 500	An ether linkage at C4 is generally less effective than a nitrogen linkage for

			hinge binding in many kinase families.
6	-NH-(cyclopropyl)	> 1000	Small alkylamines are typically poor hinge binders compared to substituted anilines.

Experimental Protocols

To validate the predicted SAR and determine the actual inhibitory potential of novel **4-iodo-6-methoxypyrimidine** analogs, the following experimental protocols are recommended.

General Synthetic Route for 4-Substituted-6-methoxypyrimidine Analogs

A common method for synthesizing the proposed analogs involves a nucleophilic aromatic substitution (SNAr) reaction.

- Starting Material: **4-Iodo-6-methoxypyrimidine**.
- Reaction: The starting material is reacted with the desired amine (R-NH₂) in the presence of a palladium catalyst and a suitable base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane).
- Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent and washed with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified using column chromatography or recrystallization to yield the final 4-(substituted-amino)-6-methoxypyrimidine analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for measuring the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora Kinase A, by quantifying the amount of ATP consumed.

Materials:

- Target kinase (e.g., Aurora Kinase A)
- Kinase substrate peptide
- ATP
- Synthesized inhibitor compounds
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

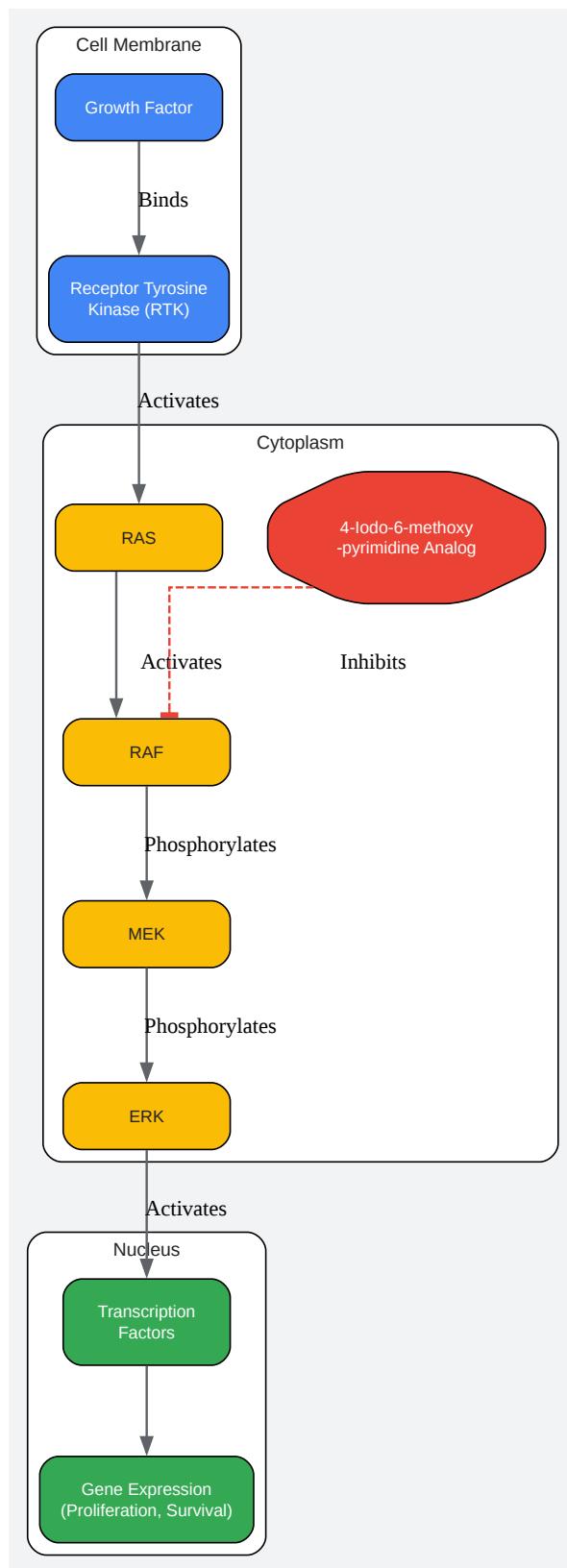
Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.[\[3\]](#)
- Kinase Reaction:
 - In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
 - Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for 60 minutes.[\[3\]](#)
- Luminescence Detection:
 - Add 10 µL of the luminescence detection reagent to each well.

- Incubate for an additional 10-40 minutes at room temperature to stop the kinase reaction and generate a luminescent signal.[3]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[3]

Visualizations

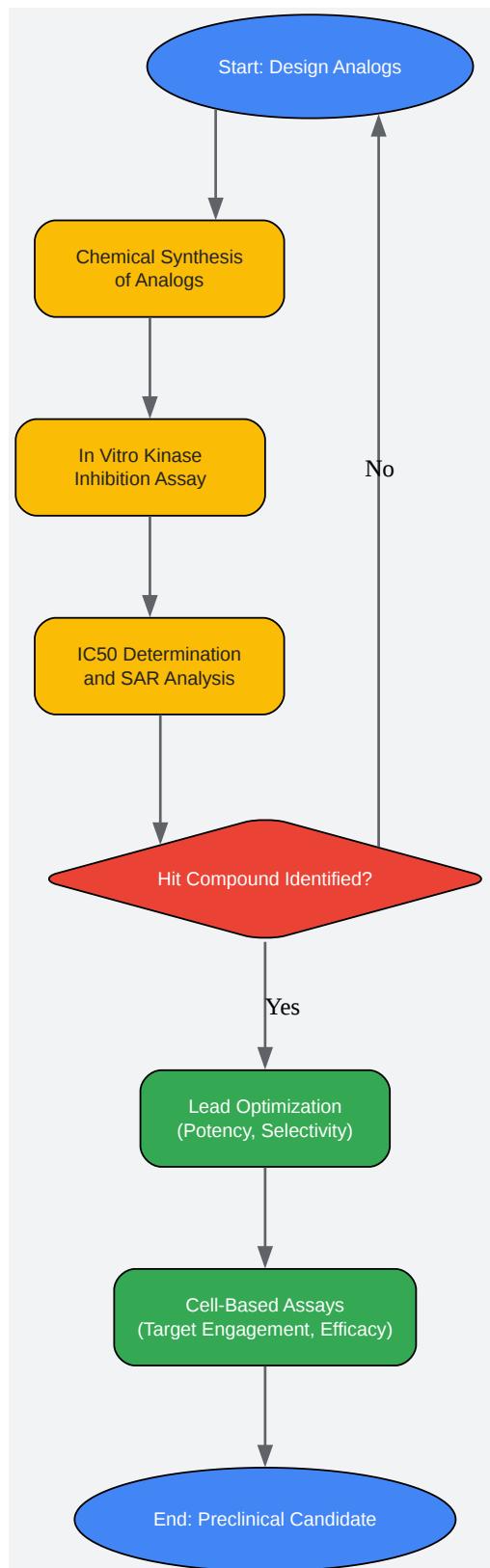
Kinase Signaling Pathway Inhibition



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Caption: A representative kinase signaling pathway (MAPK) inhibited by a pyrimidine analog.

Experimental Workflow for Inhibitor Evaluation



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Caption: Workflow for the evaluation of **4-iodo-6-methoxypyrimidine** analogs.

Conclusion

The **4-iodo-6-methoxypyrimidine** scaffold serves as a highly promising starting point for the design and development of novel kinase inhibitors. Based on the analysis of structurally related compounds, modifications at the C4-position with substituted anilines are predicted to yield potent inhibitors of various kinases. The experimental protocols provided in this guide offer a clear framework for the synthesis and biological evaluation of these analogs. Further exploration and optimization of this versatile scaffold could lead to the discovery of highly potent and selective kinase inhibitors with significant therapeutic potential in areas such as oncology and inflammatory diseases.

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